1-[2-(Pyrrolidin-3-yloxy)ethyl]pyrrolidine dihydrochloride
Overview
Description
1-[2-(Pyrrolidin-3-yloxy)ethyl]pyrrolidine dihydrochloride is a chemical compound with the molecular formula C10H20N2O.2ClH. It is known for its unique structure, which includes two pyrrolidine rings connected by an ethyl bridge with an oxygen atom. This compound is often used in various scientific research applications due to its interesting chemical properties .
Preparation Methods
The synthesis of 1-[2-(Pyrrolidin-3-yloxy)ethyl]pyrrolidine dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from different cyclic or acyclic precursors. One common method involves the cyclization of amino alcohols.
Etherification: The next step involves the etherification of the pyrrolidine ring with an appropriate alkylating agent to introduce the ethyl bridge.
Formation of the Second Pyrrolidine Ring: The second pyrrolidine ring is then introduced through a similar cyclization process.
Formation of the Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of specific catalysts and reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-[2-(Pyrrolidin-3-yloxy)ethyl]pyrrolidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the oxygen atom, depending on the reagents and conditions used. Common reagents include alkyl halides and acyl chlorides.
Scientific Research Applications
1-[2-(Pyrrolidin-3-yloxy)ethyl]pyrrolidine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1-[2-(Pyrrolidin-3-yloxy)ethyl]pyrrolidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
1-[2-(Pyrrolidin-3-yloxy)ethyl]pyrrolidine dihydrochloride can be compared with other similar compounds, such as:
1-[2-(Pyrrolidin-3-yloxy)ethyl]pyrrolidine: This compound lacks the dihydrochloride salt form and may have different solubility and stability properties.
1-[2-(Pyrrolidin-3-yloxy)ethyl]pyrrolidine hydrochloride: This compound has only one hydrochloride salt, which may affect its reactivity and biological activity.
1-[2-(Pyrrolidin-3-yloxy)ethyl]pyrrolidine hydrobromide: This compound has a different counterion (bromide) which can influence its chemical and physical properties.
The uniqueness of this compound lies in its specific structure and the presence of two hydrochloride salts, which can enhance its solubility and stability in aqueous solutions.
Properties
IUPAC Name |
1-(2-pyrrolidin-3-yloxyethyl)pyrrolidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.2ClH/c1-2-6-12(5-1)7-8-13-10-3-4-11-9-10;;/h10-11H,1-9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMPLMXQUAVIIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2CCNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1394041-33-8 | |
Record name | 1-[2-(pyrrolidin-3-yloxy)ethyl]pyrrolidine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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